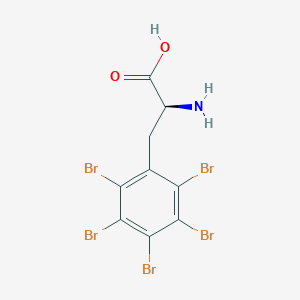
2,3,4,5,6-Pentabromo-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentabromo-L-phenylalanine: is a brominated derivative of the amino acid L-phenylalanine. This compound is characterized by the substitution of hydrogen atoms on the benzene ring of phenylalanine with bromine atoms at positions 2, 3, 4, 5, and 6. The molecular formula of this compound is C9H6Br5NO2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentabromo-L-phenylalanine typically involves the bromination of L-phenylalanine. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature, pressure, and reaction time. The use of catalysts and solvents can optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentabromo-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated phenylalanine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of less brominated phenylalanine derivatives.
Substitution: Formation of phenylalanine derivatives with different functional groups.
Scientific Research Applications
2,3,4,5,6-Pentabromo-L-phenylalanine has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentabromo-L-phenylalanine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms on the benzene ring can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentabromobenzyl alcohol: Another brominated compound with similar bromination patterns.
2,3,4,5,6-Pentabromotoluene: A brominated derivative of toluene with similar properties.
2,3,4,5,6-Pentabromophenol: A brominated phenol with similar chemical behavior.
Uniqueness
2,3,4,5,6-Pentabromo-L-phenylalanine is unique due to its amino acid structure, which allows it to interact with biological systems in ways that other brominated compounds cannot.
Properties
CAS No. |
194204-61-0 |
|---|---|
Molecular Formula |
C9H6Br5NO2 |
Molecular Weight |
559.7 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,3,4,5,6-pentabromophenyl)propanoic acid |
InChI |
InChI=1S/C9H6Br5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m0/s1 |
InChI Key |
PBHLJOHBGWKERZ-VKHMYHEASA-N |
Isomeric SMILES |
C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)[C@@H](C(=O)O)N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















